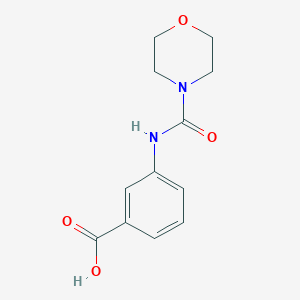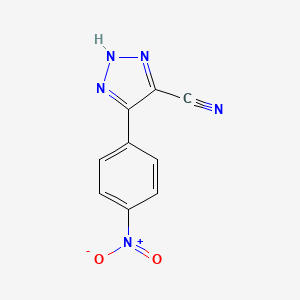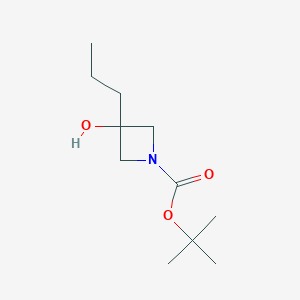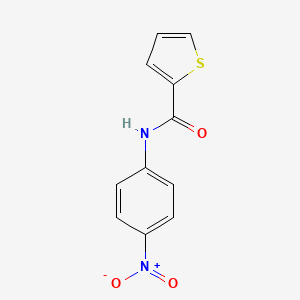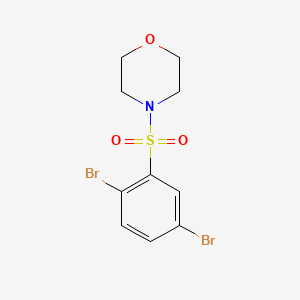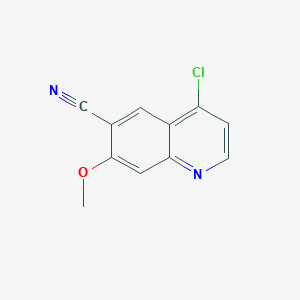
4-Chloro-6-cyano-7-methoxyquinoline
Übersicht
Beschreibung
4-Chloro-6-cyano-7-methoxyquinoline (CCMQ) is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-6-cyano-7-methoxyquinoline involves a reaction in methanol, ethyl acetate, and benzene. The reaction yields 4-chloro-6-cyano-7-hydroxyquinoline with an 82% yield . Another synthesis method involves heating a suspension of 4-chloro-6-cyano-7-methoxyquinoline with cesium carbonate in DMF at 95°C for 2.5 hours, yielding 6-cyano-4-(4-fluoro-2-methylindol-5-yloxy)-7-methoxyquinoline with a 35% yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyano-7-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position .Physical And Chemical Properties Analysis
4-Chloro-6-cyano-7-methoxyquinoline is a solid compound. It should be stored under an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescence Properties
4-Chloro-6-cyano-7-methoxyquinoline and its derivatives exhibit interesting luminescence properties. The synthesis of cyano functionalized 6-methoxyquinolin-2-ones, including 4-chloro-6-methoxyquinolin-2-ones, reveals their potential in fluorescence studies. These compounds show emission values up to 550 nm with large Stoke's shifts, indicating their suitability for specific optical applications (Enoua, Uray, & Stadlbauer, 2009).
Chemosensor Applications
The structure of 5-chloro-8-methoxyquinoline derivatives has been studied for their potential as chemosensors. These compounds demonstrate selective responses to specific metal ions like Cd2+, which could be crucial in environmental monitoring and food safety applications (Prodi et al., 2001).
Antimicrobial Studies
4-Chloro-8-methoxyquinoline derivatives have been explored for their antimicrobial properties. The synthesized 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) was tested against various bacterial and fungal strains, showing good to moderate antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Murugavel et al., 2017).
Synthetic Precursors for Anticancer Agents
4-Chloroquinolines, including 4-chloro-3-cyano-7-ethoxyquinolin-6-yl derivatives, are key synthetic precursors for anticancer and other therapeutic agents. Their synthesis and characterization underline their significance in pharmaceutical research (Mao et al., 2014).
Safety And Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQEBQGDAXMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyano-7-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



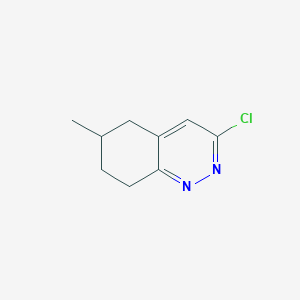
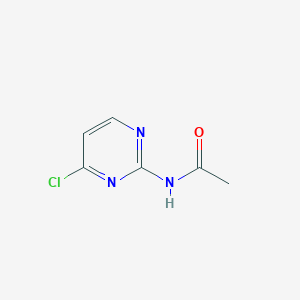
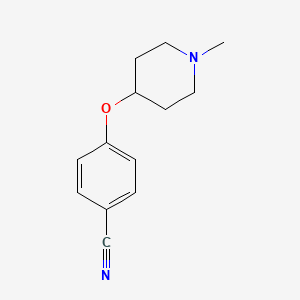
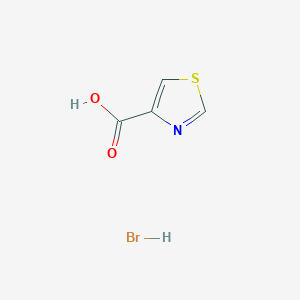
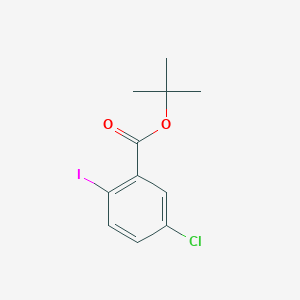
![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)
